![molecular formula C13H14BrN3 B1322256 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 601515-08-6](/img/structure/B1322256.png)

7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

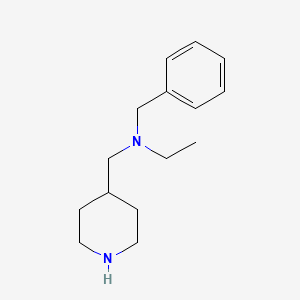

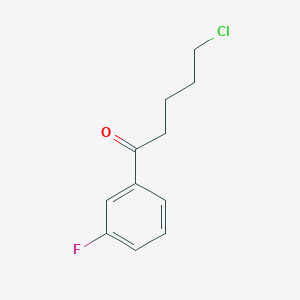

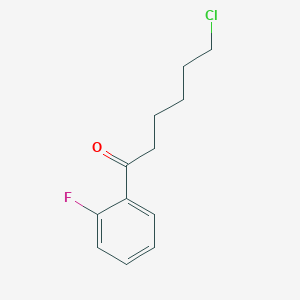

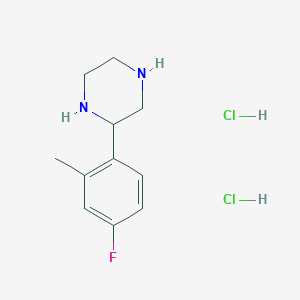

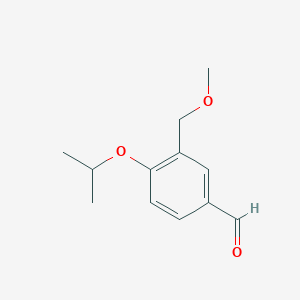

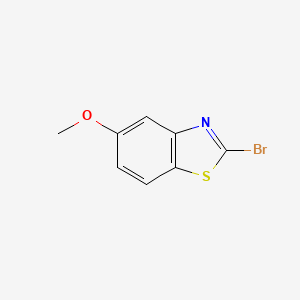

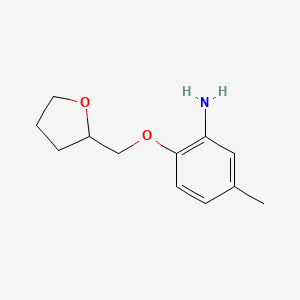

The compound 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic molecule that is part of a broader class of compounds with potential biological activities. The structure of this compound includes an imidazo[1,5-a]pyrazine core, which is a fused bicyclic ring system consisting of imidazole and pyrazine rings. This core is modified with a benzyl group and a bromine atom, which may influence its chemical reactivity and biological properties.

Synthesis Analysis

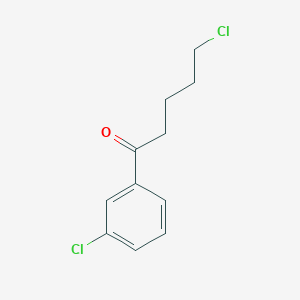

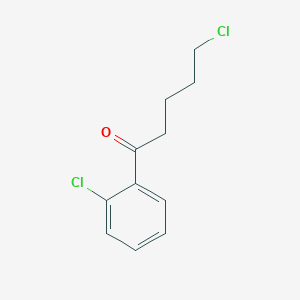

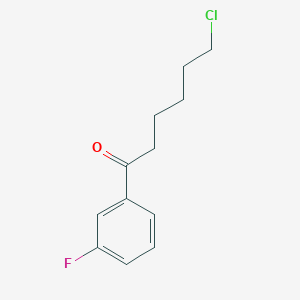

The synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been achieved through a multistep process starting from 4-imidazole carboxyaldehyde and 2-benzylaminoethanol. The key steps in the synthesis include reductive amination, chlorination, and cyclization, leading to an overall yield of 53% . The effects of different solvents and bases on the cyclization reaction were examined to optimize the reaction conditions. This synthetic route is significant as it provides access to the core structure that can be further modified to explore its biological activities.

Molecular Structure Analysis

The molecular structure of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not directly discussed in the provided papers. However, the related structures of benzimidazole and pyrazole motifs have been synthesized and studied, indicating the importance of these heterocyclic frameworks in medicinal chemistry . The presence of the benzyl group and the bromine atom in the compound of interest suggests that it may serve as a versatile intermediate for further chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not explicitly detailed in the provided papers. However, the presence of the bromine atom suggests potential for further functionalization through nucleophilic substitution reactions. Additionally, the benzyl group could undergo various transformations, such as oxidation or halogenation, which could be useful in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine are not described in the provided papers. However, the solubility, melting point, and stability of such compounds are typically influenced by the nature of the substituents and the overall molecular structure. The heterocyclic core is likely to contribute to the compound's stability and potential biological activity, as seen in other related compounds .

Applications De Recherche Scientifique

Synthesis and Optimization

The compound has been synthesized from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol through a series of chemical reactions including reductive amination, chlorization, and cyclization. The effects of different solvents and bases on the cyclization reaction were studied to optimize the reaction conditions and achieve an overall yield of 53% (Teng Da-wei, 2012).

Antimicrobial Activity

Compounds structurally similar to 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, specifically N-arylimidazo[1,2-a]pyrazine-2-carboxamides, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown promising antimicrobial activity, suggesting the potential for similar compounds, including 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, to possess antimicrobial properties (B. Jyothi & N. Madhavi, 2019).

Industrial Process Development

The compound's structural scaffold, 3-Aminoimidazo[1,2-a]pyrazine, is significant in pharmaceuticals and has been synthesized through a Groebke–Blackburn–Bienaymé cyclisation in an industrial-scale process. This multicomponent reaction provides a rapid and high-yield approach, demonstrating the potential for large-scale synthesis of similar compounds, including 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (M. Baenziger, Estelle Durantie & C. Mathes, 2017).

Catalytic Activity in Synthesis

Related compounds, such as pyrazine-bridged diimidazolium salts derived from imidazole derivatives, have been utilized as precursors for dinuclear complexes. These complexes have shown modest catalytic activity in Heck-type coupling reactions, indicating the potential utility of the compound in similar catalytic processes (Mareike C. Jahnke et al., 2009).

Propriétés

IUPAC Name |

7-benzyl-3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-13-15-8-12-10-16(6-7-17(12)13)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJQOTBHIMMPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2Br)CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624903 |

Source

|

| Record name | 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

CAS RN |

601515-08-6 |

Source

|

| Record name | 7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)